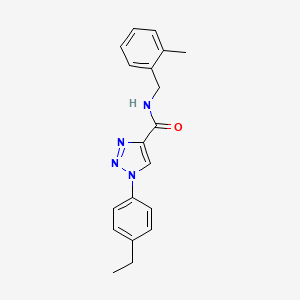
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide” is a complex organic compound. It is related to “N-Methyl picolinamide”, which is a novel anticancer agent that inhibits the activity of BCR-ABL kinase . It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .
Synthesis Analysis
The synthesis of similar compounds involves various organic transformations . For instance, the synthesis of 4-Substituted N-[(Dimethylamino)methyl]benzamides involves refluxing with benzalacetone in methanol . Another method involves the preparation of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines via the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-Dimethylaminopyridine” (DMAP) and “N-Methyl-4-(methylamino)picolinamide” have been analyzed . DMAP is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like DMAP are diverse. DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like DMAP have been studied . DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is soluble in water at a concentration of 50 mg/mL .
Scientific Research Applications
Intramolecular Bonding and Reactivity
Research shows that compounds related to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide demonstrate intriguing intramolecular bonding and reactivity patterns. For instance, studies on similar methylpyridines have revealed the formation of intramolecular B-N bonds and four-membered rings, impacting their reactivity towards various compounds (Körte et al., 2015).
Quantum Chemistry and Molecular Interactions
Research into similar compounds has contributed significantly to the field of quantum chemistry, particularly in understanding molecular interactions. A study on Ru(II) complex salts, which include structures related to the compound , has provided insights into metal-to-ligand charge transfer and molecular quadratic hyperpolarizabilities, key concepts in quantum chemistry (Coe et al., 1997).
Complex Formation and Crystal Structures
Compounds similar to this compound have been studied for their ability to form complex structures. For example, mixed-ligand copper(II) complexes involving related compounds have been synthesized and characterized, providing insights into molecular structures and bonding properties (Wu & Su, 1997).
Chemical Synthesis and Catalysis
These compounds have applications in chemical synthesis and catalysis. A study on copper(II) complexes with similar N-oxides shows how these compounds coordinate as bidentate ligands, influencing the synthesis of various chemical structures (West & Nipp, 1987).
Mechanism of Action
Target of Action
The primary target of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is the Enoyl-CoA hydratase, mitochondrial . This enzyme plays a crucial role in the metabolic process of fatty acid β-oxidation, which is responsible for breaking down fatty acids to produce energy.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic process of fatty acid β-oxidation
Biochemical Pathways
The compound affects the fatty acid β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, which are then used to produce energy. By inhibiting the Enoyl-CoA hydratase, the compound disrupts this pathway, potentially leading to a decrease in energy production .
Pharmacokinetics
The metabolism and excretion of the compound would likely involve enzymatic transformations and renal excretion, respectively .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the metabolic state of the cell. In general, inhibition of the Enoyl-CoA hydratase could lead to a decrease in energy production, potentially affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its target. Additionally, the presence of other metabolites could influence the compound’s efficacy by competing for the same target .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including the presence of the dimethylamino and methylpyrimidin groups .
Cellular Effects
Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide in animal models have not been reported. Future studies could provide valuable information on threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Its structure suggests potential interactions with enzymes or cofactors, which could influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIZUDAFZZGMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)
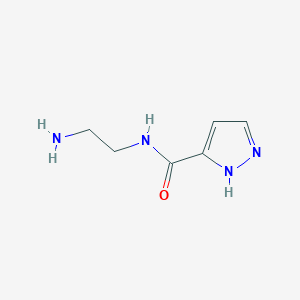
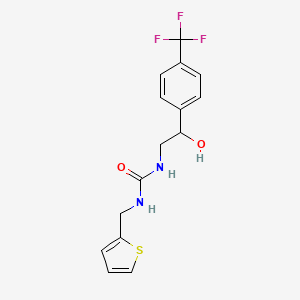
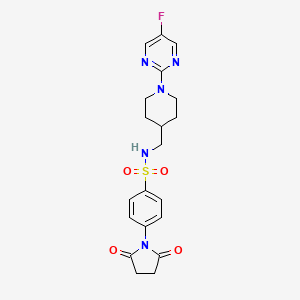
![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
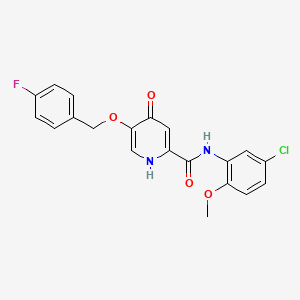
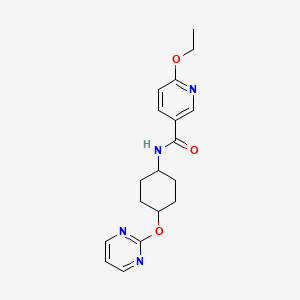
![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)

